2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of butanoic acid and features an acetamido group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid typically involves the acylation of 3-methyl-2-(propan-2-yl)butanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the isopropyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methyl-2-(propan-2-yl)butanoic acid hydrochloride
- 2-cyano-3-methyl-2-(propan-2-yl)butanoic acid
Uniqueness
2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group differentiates it from similar compounds, providing unique hydrogen bonding capabilities and potential for diverse chemical transformations .
Properties
CAS No. |
882174-51-8 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-acetamido-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)10(7(3)4,9(13)14)11-8(5)12/h6-7H,1-5H3,(H,11,12)(H,13,14) |
InChI Key |
HDTDKZNARQIEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)NC(=O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.